REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1)(=O)C.C1(S([O-])(=O)=O)C=CC=CC=1.[Na+].[CH3:24][O-:25].[Na+]>CO>[CH3:1][O:4][CH:5]([O:25][CH3:24])[C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1 |f:1.2,3.4|
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Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=CC=C(C=C1)F
|
Name
|
sodium benzenesulfonate
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)[O-].[Na+]
|
Name
|
sodium methylate
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
2225 g
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC=C(C=C1)F)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |